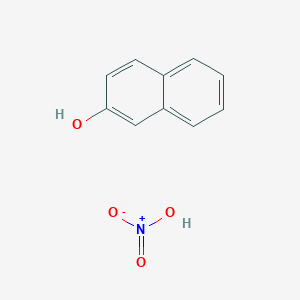

Naphthalen-2-ol;nitric acid

Description

Historical Perspectives on Aromatic Nitration and Naphthol Reactivity

The history of aromatic nitration dates back to the 19th century, with the first synthesis of nitrobenzene (B124822) in 1834 by Eilhard Mitscherlich, who treated benzene (B151609) with fuming nitric acid. orgsyn.org This discovery laid the groundwork for the exploration of nitration reactions on a wide array of aromatic compounds. Shortly after, in 1835, the French chemist Auguste Laurent focused on the nitration of naphthalene (B1677914), which was readily available from coal tar. orgsyn.org The development of using a mixture of nitric and sulfuric acids, a more potent nitrating agent, further expanded the scope and efficiency of these reactions. orgsyn.org

Naphthols, the naphthalene analogues of phenols, were recognized for their heightened reactivity compared to their monocyclic counterparts. masterorganicchemistry.com The hydroxyl group of naphthalen-2-ol is a powerful activating group, making the naphthalene ring system highly susceptible to electrophilic attack. smolecule.comsavemyexams.com This increased reactivity is a key factor in the diverse and sometimes complex outcomes of its nitration.

Significance of Nitronaphthols in Advanced Organic Synthesis

Nitronaphthols are crucial building blocks in the synthesis of a wide range of more complex organic molecules. researchgate.net Their utility stems from the presence of two key functional groups: the nitro group and the hydroxyl group. The nitro group can be readily reduced to an amino group, opening pathways to a vast array of nitrogen-containing compounds, including dyes, pharmaceuticals, and agrochemicals. For instance, nitronaphthols are precursors to aminonaphthols, which are important in the manufacture of azo dyes. libretexts.orgcuhk.edu.hk

Furthermore, the nitro group acts as a meta-director in subsequent electrophilic substitution reactions and can activate the ring towards nucleophilic aromatic substitution. ulethbridge.ca The hydroxyl group, on the other hand, can be converted into other functionalities or used to modulate the electronic properties and solubility of the molecule. This versatility makes nitronaphthols highly sought-after intermediates in the fine chemical industry. researchgate.net

Overview of Electrophilic Aromatic Substitution in Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs), such as naphthalene, are generally more reactive than benzene in electrophilic aromatic substitution reactions. spcmc.ac.in This is because the activation energy required to form the intermediate carbocation (the arenium ion) is lower for PAHs. The stability of the arenium ion is a critical factor in determining the regioselectivity of the substitution.

In the case of naphthalene, electrophilic attack can occur at either the α (C1, C4, C5, C8) or β (C2, C3, C6, C7) positions. Substitution at the α-position is generally favored kinetically because the resulting arenium ion is more stable. This is due to the ability to draw more resonance structures that retain a complete benzene ring, thus preserving a greater degree of aromatic stabilization. ulethbridge.cayoutube.com

The presence of a substituent on the naphthalene ring further influences the position of subsequent electrophilic attacks. Activating groups, such as the hydroxyl group in naphthalen-2-ol, enhance the reactivity of the ring and direct incoming electrophiles to specific positions. savemyexams.com The hydroxyl group at the 2-position of naphthalene directs incoming electrophiles primarily to the 1-position. smolecule.com

Table 1: Comparison of Reactivity in Electrophilic Aromatic Substitution

| Compound | Relative Reactivity (compared to Benzene) | Preferred Position of Substitution |

| Benzene | 1 | - |

| Naphthalene | >1 | α-position |

| Naphthalen-2-ol | >>1 | 1-position |

The nitration of naphthalen-2-ol with nitric acid is a classic example of these principles at play, yielding products of significant synthetic value. The specific conditions of the reaction, including the concentration of nitric acid, the solvent, and the temperature, can influence the distribution of the resulting nitro isomers.

Structure

3D Structure of Parent

Properties

CAS No. |

91701-02-9 |

|---|---|

Molecular Formula |

C10H9NO4 |

Molecular Weight |

207.18 g/mol |

IUPAC Name |

naphthalen-2-ol;nitric acid |

InChI |

InChI=1S/C10H8O.HNO3/c11-10-6-5-8-3-1-2-4-9(8)7-10;2-1(3)4/h1-7,11H;(H,2,3,4) |

InChI Key |

XOFZXYXRCBQHPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)O.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Nitronaphthols from Naphthalen 2 Ol

Classical Nitration Approaches to Naphthalen-2-ol

Traditional methods for the nitration of naphthalen-2-ol have been the cornerstone of producing nitronaphthols for decades. These approaches typically involve strong acids or various nitrogen oxide species to achieve the desired electrophilic substitution.

Mixed Acid Nitration Protocols and Regioselectivity Considerations

The most conventional method for nitrating aromatic compounds, including naphthalen-2-ol, is the use of "mixed acid," a combination of concentrated nitric acid and sulfuric acid. smolecule.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich naphthalene (B1677914) ring. The hydroxyl group (-OH) of naphthalen-2-ol is a strongly activating, ortho-, para-directing group. Consequently, electrophilic attack is directed primarily to the C1 (ortho) and C3 (ortho) positions. Due to electronic and steric factors, the substitution at the C1 position to form 1-nitro-2-naphthol (B1581586) is generally favored. smolecule.com

Alternative classical protocols involve using nitric acid in solvents like acetic acid or dichloromethane (B109758). sharif.edu For instance, treating 2-naphthol (B1666908) with fuming nitric acid in dichloromethane at room temperature can provide a good yield of the desired nitronaphthol. However, these methods can suffer from drawbacks such as over-nitration, the formation of oxidized byproducts, and the generation of hazardous acid waste. sharif.edu Precise control over reaction conditions like temperature and acid concentration is crucial; nitric acid concentrations above 70% tend to favor mononitration. smolecule.com

Table 1: Classical Nitration of Naphthalen-2-ol

| Reagent/System | Solvent | Key Conditions | Primary Product | Reference |

|---|---|---|---|---|

| HNO₃ / H₂SO₄ | - | Standard mixed acid | 1-nitro-2-naphthol | smolecule.com |

| Fuming HNO₃ | CH₂Cl₂ | Room temperature | 1-nitro-2-naphthol | --- |

| HNO₃ (>70%) | Acetic Acid | Controlled temp. | Mononitro derivatives | smolecule.com |

Nitration with Alternative Nitrogen Oxide Species

To circumvent the harsh conditions of mixed acid, alternative nitrating species based on nitrogen oxides have been explored. Nitrogen dioxide (NO₂) and peroxynitrous acid (HOONO) are notable examples. nih.gov

Nitration of naphthalene with nitrogen dioxide has been shown to preferentially yield 1-nitronaphthalene (B515781). nih.gov A modern variation of this involves using nitrogen dioxide captured within a metal-organic framework (NO₂@Zr-bptc-N). This solid-supported reagent allows for the nitration of naphthalen-2-ol in chloroform (B151607) at room temperature. This method yields a mixture of ortho- and para-substituted nitro compounds, with a reported o/p ratio of over 1:1.4. acs.orgnih.gov The mechanism in the absence of a strong acid promoter is suggested to involve radical species. acs.orgnih.gov

Peroxynitrous acid, generated from the reaction of hydrogen peroxide with nitrous acid, is another potent nitrating agent. researchgate.net Studies on naphthalene show that nitration with HOONO can proceed via two pathways: an electrophilic route that mainly yields 1-nitronaphthalene and another pathway that gives 2-nitronaphthalene. nih.gov This method can avoid the highly acidic environments of classical nitration. smolecule.com

Table 2: Nitration of Naphthalen-2-ol with Nitrogen Oxide Species

| Reagent/System | Solvent | Key Features | Product(s) | Reference |

|---|---|---|---|---|

| NO₂@Zr-bptc-N | CHCl₃ | Room temperature, solid-supported reagent | Mixture of o- and p- isomers (>1:1.4 ratio) | acs.orgnih.gov |

| HOONO | Aqueous | Milder conditions, dual mechanistic pathways | 1-nitro and 2-nitro derivatives | smolecule.comnih.gov |

Contemporary and Advanced Nitration Reagents for Naphthalen-2-ol

Recent advancements in organic synthesis have led to the development of novel nitrating agents that offer improved selectivity, milder reaction conditions, and greater functional group tolerance compared to classical methods.

Application of Alkali and Transition Metal Nitrates

Metal nitrates have emerged as effective and often greener alternatives for the nitration of phenolic compounds. Transition metal salts such as iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O) and copper(II) nitrate (Cu(NO₃)₂) can serve as the nitro source under milder conditions. nih.govresearchgate.net Fe(NO₃)₃·9H₂O, in particular, has been used for the nitration of phenols, sometimes in the presence of a catalyst like nano-SiO₂ or a promoting solvent like hexafluoroisopropanol. nih.govresearchgate.net

A cellulose-supported system using Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in the presence of 2,4,6-trichloro-1,3,5-triazine (TCT) has been developed for the mild and selective ortho-nitration of phenols and naphthols. researchgate.netresearchgate.net This method, conducted in acetonitrile (B52724) at room temperature, yielded 1-nitronaphthalen-2-ol in good yield. researchgate.net Furthermore, solvent-free mechanochemical nitration has been demonstrated by milling an organic precursor with a solid nitrate salt (from alkali or transition metals) and a catalyst, highlighting an environmentally conscious approach. dtic.mil

Table 3: Nitration of Naphthalen-2-ol with Metal Nitrates

| Reagent/System | Solvent/Condition | Yield | Primary Product | Reference |

|---|---|---|---|---|

| Ni(NO₃)₂·6H₂O / TCT / Cellulose | Acetonitrile, RT | Good | 1-nitronaphthalen-2-ol | researchgate.netresearchgate.net |

| Fe(NO₃)₃·9H₂O / nano-SiO₂ | Ethyl Acetate, RT | 89% | 1-nitronaphthalen-2-ol | sharif.eduresearchgate.net |

| Metal Nitrates / MoO₃ | Mechanochemical (solvent-free) | --- | Nitrated aromatics | dtic.mil |

Utilization of Organonitrogen Reagents (e.g., Nitropyrazoles, Tert-Butyl Nitrite)

Organonitrogen compounds represent a versatile class of modern nitrating agents, offering high chemoselectivity and compatibility with sensitive functional groups. researchgate.netrsc.org

Tert-Butyl Nitrite (B80452) (TBN) has been identified as a safe and effective reagent for the preferential mononitration of phenols. researchgate.netnih.gov A patented method describes the synthesis of 1-nitro-2-naphthol derivatives by reacting a 2-naphthol derivative with TBN and water in an organic solvent at room temperature. google.com For example, the nitration of 6-bromo-2-naphthol (B32079) using this method resulted in a 93% yield of 6-bromo-1-nitro-2-naphthol. The proposed mechanism involves the initial formation of an O-nitrosyl intermediate, which then undergoes homolysis and oxidation to achieve C-nitration. nih.gov

N-Nitropyrazoles are another powerful class of organic nitrating reagents. sorbonne-universite.frthieme-connect.com A recently developed reagent, 5-methyl-1,3-dinitro-1H-pyrazole, has shown remarkable versatility for the controllable mono- or dinitration of a wide range of aromatic compounds, including phenols. researchgate.net The nitration of electron-rich aromatics like phenols can be achieved in good to excellent yields using a Lewis acid catalyst such as Yb(OTf)₃ or In(OTf)₃ under relatively mild heating. researchgate.netnih.gov This method offers high functional group tolerance and scalability. researchgate.netnih.gov

Table 4: Nitration of Naphthalen-2-ol with Organonitrogen Reagents

| Reagent | Substrate | Conditions | Yield | Product | Reference |

|---|---|---|---|---|---|

| Tert-Butyl Nitrite (TBN) | 6-bromo-2-naphthol | THF, Water, RT, 2.5h | 93% | 6-bromo-1-nitro-2-naphthol | google.com |

| 5-methyl-1,3-dinitro-1H-pyrazole | Phenols | Yb(OTf)₃, MeCN, 80°C | 47-99% | Mononitrated phenols | researchgate.net |

Hypervalent Iodine-Based Nitrooxylating Agents

Hypervalent iodine (HVI) reagents are prized in modern organic synthesis for their mild oxidative capabilities. rsc.org HVI-based nitrooxylating agents, typically prepared from an aryliodine precursor and nitric acid, can be used for the functionalization of naphthalen-2-ol. nih.gov

Instead of leading to a simple aromatic substitution product (nitronaphthol), the reaction of β-naphthol with certain HVI nitrooxylating reagents proceeds via a catalyst-free intermolecular dearomatization pathway. This reaction smoothly affords nitrooxylated β-naphthalenones, where a quaternary carbon stereocenter is formed at the C1 position. nih.gov These reactions are typically high-yielding (up to 87%) and demonstrate excellent chemoselectivity under mild conditions. nih.gov While the final product is not a nitronaphthol, this methodology showcases an advanced application of nitric acid derivatives in the transformation of naphthalen-2-ol. nih.gov

Nitration via Nitrosation-Oxidation Pathways

A well-established indirect route to synthesize nitronaphthols, particularly 1-nitro-2-naphthol, involves a two-step process of nitrosation followed by oxidation. smolecule.com This pathway circumvents some of the selectivity issues associated with direct nitration.

The first step is the electrophilic substitution of naphthalen-2-ol with a nitrosating agent to form a nitroso intermediate, typically 1-nitroso-2-naphthol. This reaction can be achieved using reagents such as sodium nitrite in an acidic medium, which generates nitrous acid (HNO₂) in situ. researchgate.net Alternatively, organic nitrites like tert-butyl nitrite can be employed, often under mild conditions. A patented method, for instance, uses tert-butyl nitrite in dichloromethane at 0°C to form the nitroso intermediate.

Catalytic Strategies in Naphthalen-2-ol Nitration

The use of catalysts in the nitration of naphthalen-2-ol is crucial for enhancing reaction rates, improving yields, and, most importantly, directing the regioselectivity of the substitution. Catalytic approaches are broadly categorized into heterogeneous and homogeneous systems.

Heterogeneous Catalysis (e.g., Zeolites, Supported Catalysts)

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation and potential for recycling. researchgate.net Zeolites and other supported catalysts are prominent in this category.

Zeolites, with their crystalline microporous structures, can impart shape selectivity, favoring the formation of specific isomers that fit within their channels and cavities. researchgate.netdergipark.org.trmdpi.com In the nitration of naphthalene, for example, HBEA zeolite has been shown to be a highly efficient and reusable catalyst that improves the selective formation of 1-nitronaphthalene when using nitric acid. mdpi.com The confinement within the zeolite pores can restrict the formation of bulkier isomers, thus enhancing regioselectivity. researchgate.netdergipark.org.tr

Supported catalysts are another key type of heterogeneous system. A notable example is the use of cellulose-supported nickel(II) nitrate hexahydrate. researchgate.net This biodegradable system, in the presence of 2,4,6-trichloro-1,3,5-triazine (TCT), facilitates the regioselective ortho-nitration of naphthols and phenols in acetonitrile at room temperature. researchgate.net The solid support allows for mild reaction conditions and easy recovery of the catalytic system. researchgate.net

Table 1: Nitration of Naphthalene over HBEA-25 Zeolite Catalyst This table illustrates the effect of a heterogeneous catalyst on the nitration of naphthalene, a closely related substrate to naphthalen-2-ol, showing improved selectivity for the 1-nitro isomer. Data sourced from mdpi.com.

| Reactant | Catalyst | Nitrating Agent | Solvent | Temp. (°C) | Yield (%) | 1-nitro/2-nitro Isomer Ratio |

| Naphthalene | HBEA-25 | 95% HNO₃ | 1,2-dichloroethane | -15 | 68.2 | 19.2 |

Homogeneous Transition Metal Catalysis

In homogeneous catalysis, the catalyst is dissolved in the same phase as the reactants, allowing for high activity and selectivity under mild conditions. libretexts.org Transition metal complexes are often employed due to their variable oxidation states, which enable them to act as effective electron transfer agents. youtube.comrsc.org

While this approach is widespread in organic synthesis, its application to the direct nitration of naphthalen-2-ol is less frequently documented compared to other methods. The general principle involves the activation of either the substrate or the nitrating agent by the metal complex. For instance, copper catalysts have been successfully used in related C-O bond-forming reactions involving the displacement of a nitro group from a nitroarene, demonstrating their utility in transformations of nitroaromatic compounds. acs.org The reaction between peroxodisulfate and iodide ions, for example, can be effectively catalyzed by Fe²⁺ or Fe³⁺ ions, which act as a medium to transfer electrons between the negatively charged reactants. youtube.com This principle could theoretically be applied to nitration, though specific, high-yield examples for naphthalen-2-ol are not prevalent in the reviewed literature.

Lewis Acid Catalysis

Lewis acids, or electron-pair acceptors, can catalyze nitration by activating either the nitrating agent or the aromatic substrate. In the presence of a Lewis acid, the electrophilicity of the nitrating species can be significantly enhanced. rsc.org

Several Lewis acids have been explored for nitration and related electrophilic substitutions on naphthols. Scandium(III) triflate (Sc(OTf)₃) has been identified as a suitable catalyst for the nitration of alcohols and arenes using a saccharin-based nitrating agent under mechanochemical (ball-milling) conditions. rsc.orgrsc.org Research has also shown that Sc(OTf)₃ can catalyze Friedel-Crafts-type addition reactions of 2-naphthols. nih.gov Other lanthanide-based Lewis acids, such as ytterbium(III) tosylate (Yb(TOS)₃), have been used to catalyze the nitration of naphthalene. kuleuven.be The interaction of the Lewis acid with the hydroxyl group of the naphthol can also influence the electronic properties of the aromatic ring system, potentially directing the position of nitration. nih.gov

Regioselective Nitration Control in Naphthalen-2-ol Systems

Controlling the position of nitration (regioselectivity) on the naphthalen-2-ol ring is a primary challenge in its synthesis. The hydroxyl group is an activating ortho-, para-director. In the case of naphthalen-2-ol, the primary positions for electrophilic attack are C1 (ortho) and C6 (para-like, across the second ring). Different synthetic strategies exert significant control over the resulting isomer distribution.

Nitrosation-Oxidation: This pathway generally yields high selectivity for the ortho-product, 1-nitro-2-naphthol. smolecule.com The initial nitrosation step strongly favors attack at the C1 position.

Heterogeneous Catalysis: Shape-selective catalysts like zeolites can control regioselectivity by sterically hindering the formation of certain isomers. dergipark.org.trmdpi.com The pore structure of the zeolite can be tailored to favor one regioisomer over another.

Novel Reagents: The development of specialized nitrating agents has provided new avenues for regiocontrol. For example, a novel ionic liquid, 1,4-bis(4-sulfobutyl)-1,4-diazabicyclo[2.2.2]octane di-nitrate, has been used as a nitrating reagent for phenols and naphthols. sharif.edu This reagent provides excellent yield and high selectivity for 1-nitronaphthalen-2-ol under mild, room-temperature conditions without the need for an additional acid catalyst. sharif.edu

Table 2: Regioselective Nitration of Phenols and Naphthols using a Novel Ionic Liquid Reagent This table demonstrates the high regioselectivity achieved with a specialized nitrating agent for naphthalen-2-ol and related compounds. Data sourced from sharif.edu.

| Substrate | Product | Yield (%) | Time (min) |

| Phenol (B47542) | 2-Nitrophenol & 4-Nitrophenol (50:50) | 92 | 5 |

| Naphthalen-2-ol | 1-Nitronaphthalen-2-ol | 89 | 10 |

| m-Cresol | 5-Methyl-2-nitrophenol | 80 | 7 |

| p-Cresol | 4-Methyl-2-nitrophenol | 85 | 5 |

Development of Novel Synthetic Routes and Reaction Conditions

Recent research has focused on developing more efficient, environmentally benign, and highly selective methods for the nitration of naphthalen-2-ol. These novel routes often employ milder conditions and innovative reagents.

One significant development is the use of tert-butyl nitrite as a nitrating agent, which can provide high yields of 1-nitro-2-naphthol derivatives at room temperature. google.com A patented method highlights a process using tert-butyl nitrite with water as an auxiliary agent in tetrahydrofuran, achieving an 81% yield, demonstrating its suitability for industrial-scale production. google.com

Green chemistry principles have inspired new approaches, such as mechanochemical nitration. rsc.orgrsc.org This solvent-minimized technique uses ball milling to activate a bench-stable organic nitrating agent in the presence of a Lewis acid catalyst, offering an energy-efficient and sustainable protocol. rsc.org

The use of biodegradable supported catalysts, such as the previously mentioned cellulose-supported nickel nitrate system, also represents a move towards greener synthesis. researchgate.net Furthermore, catalyst-free methods, such as the nitrative dearomatization of certain 2-naphthols using tert-butyl nitrite via a proposed radical-radical coupling mechanism, highlight the ongoing innovation in this field. researchgate.net

Microwave-Assisted Nitration

Microwave-assisted organic synthesis leverages the ability of microwave energy to rapidly heat polar molecules, leading to a significant acceleration of reaction rates. scirp.org This technique often results in cleaner reactions, higher yields, and drastically reduced reaction times, sometimes from hours to mere minutes, when compared to conventional heating methods. scirp.orgorientjchem.org

Research into the nitration of aromatic compounds has demonstrated the effectiveness of microwave irradiation, frequently conducted under solvent-free conditions which further enhances the green credentials of the process. scirp.org While specific studies on the microwave-assisted nitration of naphthalen-2-ol are not extensively detailed in the surveyed literature, the principles have been successfully applied to analogous phenolic compounds. For instance, the nitration of phenol using calcium nitrate and acetic acid under microwave irradiation was completed in just one minute, achieving a high yield of 89%. orientjchem.org Similarly, 4-hydroxyacetophenone has been effectively nitrated in under 10 minutes using a microwave reactor. gordon.edu These examples underscore the potential of microwave-assisted methods for the rapid and efficient nitration of naphthalen-2-ol. The use of solid nitrate salts like calcium nitrate in these procedures offers a safer alternative to the traditional mixed-acid approach. orientjchem.orggordon.edu

Table 1: Comparison of Conventional vs. Microwave-Assisted Nitration of Phenolic Compounds This table is a generalized comparison based on data for related phenolic compounds.

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

| Substrate | Phenol / 4-hydroxyacetophenone | Phenol / 4-hydroxyacetophenone | orientjchem.orggordon.edu |

| Reaction Time | Several hours | 1-10 minutes | scirp.orgorientjchem.orggordon.edu |

| Conditions | Reflux / Stirring | Microwave Irradiation | scirp.org |

| Yield | Moderate to Good | High (e.g., 89%) | orientjchem.org |

| Reagents | Often HNO₃/H₂SO₄ | Alternative nitrate salts (e.g., Ca(NO₃)₂) | orientjchem.orggordon.edu |

Ultrasonically Assisted Nitration

Ultrasonically assisted nitration (USANR) employs high-frequency sound waves (ultrasound) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid. This process generates localized hot spots and intense micro-agitation, enhancing mass transfer and accelerating chemical reactions. researchgate.nettsijournals.com

This technique has been successfully applied to the regioselective nitration of various aromatic compounds, including naphthalen-2-ol (β-naphthol). scirp.orgscispace.com Studies show that ultrasonication can dramatically reduce reaction times for the nitration of moderately activated compounds from 6-8 hours under conventional conditions to just 1-2 hours. scirp.orgscispace.com For the nitration of phenols, reactions that took 48 hours to reach 30% yield conventionally were completed in 2 hours with 94% yield under sonication. researchgate.net The nitration of naphthalen-2-ol, specifically, has been shown to proceed smoothly with quantitative yields ranging from 80% to 90%. scispace.com The use of dilute nitric acid (e.g., 9 wt%) is a key advantage of this method, reducing the hazards associated with concentrated acids. researchgate.net

Table 2: Research Findings on Ultrasonically Assisted Nitration of Aromatic Compounds

| Substrate | Conditions | Reaction Time | Yield | Reference |

| Phenols | Dilute HNO₃ (8 wt%), Sonication | 2 hours | 94% | researchgate.net |

| Phenols (Conventional) | Dilute HNO₃ (8 wt%), Stirring | 48 hours | 30% | researchgate.net |

| Naphthalen-2-ol | HNO₃, Sonication (2 MHz, 40°C) | 1-2 hours | 80-90% (Quantitative) | scispace.com |

| Moderately Activated Aromatics | HNO₃, Sonication | 1-2 hours | Good | scirp.orgscispace.com |

| Moderately Activated Aromatics (Conventional) | HNO₃, Stirring/Reflux | 6-8 hours | Good | scirp.orgscispace.com |

Mechanochemical Nitration Approaches

Mechanochemistry utilizes mechanical energy, typically from ball milling or grinding, to initiate chemical reactions in the absence of or with minimal solvent. nih.govdtic.mil This approach is recognized as a green chemistry technique because it reduces waste and often avoids the need for hazardous bulk solvents. nih.govrsc.org

The mechanochemical nitration of solid aromatic compounds can be achieved by milling the substrate with a nitrating agent, such as nitric acid or a solid nitrate source, and a catalyst. dtic.milrsc.org This solvent-free process has been demonstrated for a range of solid aromatics, including naphthalene. rsc.org The reaction times are significantly reduced from hours to a few minutes, and the absence of solvent intensifies the process, leading to a compact footprint and negligible emissions. rsc.org One study reported a continuous solvent-free nitration of naphthalene using only nitric acid in a screw reactor, which facilitates efficient mixing and heat transfer. rsc.org

Other research has focused on using bench-stable organic nitrating reagents derived from saccharin, activated by a Lewis acid catalyst under ball-milling conditions, which enhances safety and sustainability. nih.gov While initial tests on the mechanochemical nitration of naphthalene showed low yields, it was noted that the reaction conditions were not fully optimized. dtic.mil

Table 3: Research Findings on Mechanochemical Nitration of Aromatic Compounds

| Substrate | Method/Conditions | Reagents | Outcome | Reference |

| Naphthalene & other solid aromatics | Continuous Screw Reactor | Nitric Acid | Complete conversion in minutes | rsc.org |

| Naphthalene | Milling | Not specified | Low yield (<20%) | dtic.mil |

| Arenes & Alcohols | Ball Milling (Liquid-Assisted Grinding) | Saccharin-derived nitrating agent, Lewis acid | Efficient nitration, high selectivity | nih.gov |

| Conditions were noted as not being optimized. |

Continuous Flow Nitration in Microreactors

Continuous flow nitration in microreactors represents a significant advancement in chemical processing, particularly for highly exothermic and rapid reactions like aromatic nitration. beilstein-journals.orgbeilstein-journals.org Microreactors feature channels with sub-millimeter dimensions, providing a very high surface-area-to-volume ratio. beilstein-journals.orgfigshare.com This characteristic allows for superior heat and mass transfer compared to conventional batch reactors, enabling precise temperature control and preventing thermal runaways, thereby enhancing process safety. beilstein-journals.orgfigshare.com

The nitration of naphthalene to 1-nitronaphthalene has been systematically studied using this technology. figshare.comresearchgate.net By carefully controlling parameters such as the molar ratio of nitric acid to naphthalene, residence time, reaction temperature, and sulfuric acid strength, a yield as high as 94.96% was achieved. figshare.com In one optimized process, the reaction was completed in 120 seconds at 30°C. researchgate.net The excellent temperature control was demonstrated by a maximum overtemperature of only 3.78°C during the reaction. figshare.com

This technology has been successfully scaled from a microreactor to a mesoscale flow reactor, achieving a potential annual output of 2643 kg, highlighting its economic benefits and inherent safety advantages over traditional batch processing. figshare.com

Table 4: Research Findings on Continuous Flow Nitration of Naphthalene

| Parameter | Optimized Value/Condition | Result | Reference |

| Substrate | Naphthalene | - | figshare.com |

| Yield | - | 94.96% | figshare.com |

| Molar Ratio (Naphthalene:HNO₃) | 1:1.2 | Optimized for high yield | researchgate.net |

| Residence Time | 120 seconds | Rapid conversion | researchgate.net |

| Reaction Temperature | 30°C | Precise thermal control | figshare.comresearchgate.net |

| Maximum Overtemperature | 3.78°C | Enhanced safety | figshare.com |

| Scale-up Production | - | 2643 kg/year in mesoscale reactor | figshare.com |

Mechanistic Investigations of Naphthalen 2 Ol Nitration

Electrophilic Aromatic Substitution Mechanism (SEAr)

The primary mechanism for the nitration of naphthalen-2-ol is electrophilic aromatic substitution (SEAr). masterorganicchemistry.comvaia.comscribd.com In this process, an electrophile attacks the electron-rich naphthalene (B1677914) ring system, leading to the substitution of a hydrogen atom with a nitro group (-NO₂). allen.in The hydroxyl (-OH) group of naphthalen-2-ol is a powerful activating group, meaning it increases the electron density of the aromatic rings, making them more susceptible to electrophilic attack than unsubstituted naphthalene or benzene (B151609). youtube.comchemistrystudent.com This activation is so pronounced that the reaction can often proceed under milder conditions than those required for less activated aromatic compounds. chemistrystudent.combyjus.com

The SEAr mechanism for the nitration of naphthalen-2-ol can be dissected into several key steps: the formation of the electrophile, the attack on the aromatic ring to form a resonance-stabilized carbocation intermediate, and the subsequent deprotonation to restore aromaticity. masterorganicchemistry.com

The principal electrophile in aromatic nitration is the nitronium ion (NO₂⁺). masterorganicchemistry.comallen.in Conventionally, this is generated by reacting concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. youtube.comdocbrown.info The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

Reaction for Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

However, due to the highly activated nature of the naphthalen-2-ol ring system, the use of such a strong acid mixture is not always necessary. masterorganicchemistry.com Nitration can be achieved using nitric acid alone, sometimes even in dilute aqueous or organic solutions. chemistrystudent.combyjus.com In these instances, the self-protonation of nitric acid can generate a sufficient concentration of the nitronium ion to drive the reaction. pw.edu.pl

2HNO₃ ⇌ H₂NO₃⁺ + NO₃⁻ H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

Under certain conditions, particularly with dilute nitric acid, the presence of nitrous acid (HNO₂) can lead to an alternative pathway involving initial nitrosation (attack by the nitrosonium ion, NO⁺) followed by oxidation to the nitro compound. pw.edu.pl However, other research suggests that even in dilute acid, the formation of the nitronium ion in the presence of an easily oxidizable substrate like a phenol (B47542) is the more likely pathway. pw.edu.pl Furthermore, radical species such as nitrogen dioxide (•NO₂) can also act as the effective electrophile, especially in reactions involving nitrous acid catalysis or photochemical methods. rsc.orgrsc.org

Once formed, the nitronium ion is attacked by the π-electrons of the naphthalen-2-ol ring system. This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion, or sigma (σ) complex. masterorganicchemistry.comscribd.comnowgongcollege.edu.in The stability of this intermediate is a critical factor in determining the position of nitration.

The -OH group in naphthalen-2-ol is an ortho, para-director. In the case of naphthalen-2-ol, the positions ortho to the hydroxyl group are C-1 and C-3, while the para positions are not directly available on the same ring. The directing effect strongly favors substitution at the C-1 position. Attack at the C-1 position leads to an arenium ion that is particularly well-stabilized by resonance. Crucially, several resonance structures can be drawn for the arenium ion formed by attack at C-1 in which the aromatic sextet of the second, unfused benzene ring remains intact. stackexchange.com This preservation of aromaticity in the adjacent ring provides significant stabilization.

In contrast, attack at other positions, such as C-3, would lead to intermediates where the aromaticity of both rings is disrupted in more resonance forms, resulting in a less stable intermediate. Therefore, the reaction proceeds preferentially via the more stable C-1 arenium ion, leading to 1-nitro-naphthalen-2-ol as the major product.

Table 1: Regioselectivity in Electrophilic Attack on Naphthalen-2-ol

| Position of Attack | Key Stabilizing Feature of Arenium Ion | Expected Product | Predominance |

| C-1 | Multiple resonance structures preserve the aromaticity of the second ring. stackexchange.com Direct resonance stabilization from the -OH group. | 1-Nitro-naphthalen-2-ol | Major |

| C-3 | Fewer resonance structures that preserve the aromaticity of the second ring. | 3-Nitro-naphthalen-2-ol | Minor |

In most electrophilic aromatic substitutions, the formation of the arenium ion is the slowest step and is therefore the rate-determining step of the reaction. masterorganicchemistry.comlibretexts.org This is because this step involves the disruption of the stable aromatic system. The subsequent deprotonation to restore aromaticity is a fast process.

Kinetic studies on the related nitration of naphthalene have revealed complex rate laws, sometimes showing a second-order dependence on the aromatic substrate. cdnsciencepub.com This suggests that under certain conditions, the mechanism may be more intricate than a simple bimolecular collision, possibly involving a dimeric radical cation of the aromatic compound facilitating the initial electron transfer. cdnsciencepub.com While specific kinetic data for naphthalen-2-ol is less common, similar complexities could be anticipated due to its high reactivity.

Radical Pathways in Aromatic Nitration

While the SEAr mechanism is dominant, there is substantial evidence for the involvement of radical pathways in the nitration of highly activated aromatic compounds like phenols and naphthols. rsc.orgresearchgate.net These mechanisms often become significant in the presence of nitrous acid (which can generate •NO₂) or under photochemical conditions. cdnsciencepub.comresearchgate.net

A proposed radical mechanism involves an initial single electron transfer (SET) from the electron-rich naphthalen-2-ol to the nitrating species (e.g., NO₂⁺) to form a radical cation. This is followed by the combination of the radical cation with a nitrogen dioxide radical (•NO₂).

Proposed Radical Pathway:

Electron Transfer: Ar-OH + NO₂⁺ → [Ar-OH]•⁺ + •NO₂

Radical Combination: [Ar-OH]•⁺ + •NO₂ → [O₂N-Ar-OH]⁺

Deprotonation: [O₂N-Ar-OH]⁺ → O₂N-Ar-OH + H⁺

Studies on the nitrous acid-catalyzed nitration of naphthalene have shown it to be a radical reaction initiated by the oxidation of the aromatic compound to a radical cation. cdnsciencepub.com Similarly, the reaction of phenol with certain nitrating agents has been demonstrated to proceed via the formation of a phenoxyl radical and its subsequent reaction with •NO₂. rsc.org Given the structural and electronic similarity, it is plausible that naphthalen-2-ol can undergo nitration via similar radical intermediates under appropriate conditions.

Influence of Reaction Conditions on Mechanism and Selectivity

The competition between the electrophilic and radical pathways, as well as the regioselectivity of the nitration, is highly dependent on the specific reaction conditions employed.

The choice of solvent plays a critical role in the nitration of naphthalen-2-ol, influencing both the reaction rate and the distribution of isomers. smolecule.com Solvents can affect the nature of the nitrating species and the stability of the intermediates.

Polar Aprotic Solvents: Solvents like acetonitrile (B52724) or dimethylformamide (DMF) can stabilize the nitronium ion (NO₂⁺), potentially favoring the classical SEAr mechanism. smolecule.com

Acidic Solvents: The use of acidic solvents such as acetic acid or trifluoroacetic acid can alter the reactivity of the electrophile. nih.gov In a strongly acidic medium like trifluoroacetic acid, a more powerful electrophile may be generated, which can influence the regioselectivity, sometimes favoring attack at less sterically hindered positions. nih.gov

Phase-Transfer Catalysis: For the nitration of phenols with dilute nitric acid, a two-phase system (e.g., water and an organic solvent) employing a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been shown to be effective. researchgate.netacs.org The catalyst helps to transport the nitrating species into the organic phase where the reaction occurs, allowing for high selectivity under mild conditions. acs.org

Table 2: Effect of Solvent on Nitration Regioselectivity (Illustrative Examples)

| Aromatic Substrate | Nitrating Agent | Solvent | Key Outcome | Reference |

| N-protected Tryptophan | HNO₃ | Acetic Anhydride | Selective nitration at the 2-position of the indole (B1671886) ring. | nih.gov |

| N-protected Tryptophan | HNO₃ | Trifluoroacetic Acid | Selective nitration at the 6-position of the benzene ring. | nih.gov |

| Phenols | Dilute HNO₃ / TBAB | Dichloromethane (B109758)/Water | Highly selective mononitration. | researchgate.netacs.org |

| 2-Naphthol (B1666908) | Nitroethylene / Catalyst | Various | Can be used for enantioselective addition of a nitroethyl group. | smolecule.com |

Temperature Dependence and Regioselectivity

The temperature at which the nitration of naphthalen-2-ol is conducted is a critical parameter that significantly influences the reaction's outcome, affecting both the yield and the regioselectivity of the products. The hydroxyl group of naphthalen-2-ol is a potent activating group, directing electrophilic attack primarily to the 1-position. wikipedia.org However, variations in temperature and the nitrating system can lead to different products, including C-nitrated isomers and O-nitrated esters.

Different nitrating agents and conditions, which inherently involve different effective temperatures and mechanisms, lead to distinct products. For example, solid-phase nitration using magnesium nitrate (B79036) on silica (B1680970) gel at a high temperature (150°C) results in esterification at the hydroxyl group, yielding 2-naphthyl nitrate rather than a carbon-nitrated product. scirp.org In contrast, using a milder reagent system like cerium (IV) ammonium (B1175870) nitrate (CAN) with sodium bicarbonate in acetonitrile at room temperature affords 1-nitro-2-naphthol (B1581586) with high regioselectivity and a 72% yield. arkat-usa.org These divergent outcomes highlight how temperature and the reaction environment dictate the kinetic and thermodynamic pathways, leading to either C-substitution or O-substitution.

The following table summarizes the outcomes of naphthalen-2-ol nitration under different reagent systems and conditions, illustrating the impact on regioselectivity.

| Nitrating Agent/System | Solvent/Phase | Temperature | Major Product | Reference |

|---|---|---|---|---|

| Cerium (IV) ammonium nitrate / NaHCO₃ | Acetonitrile | Room Temperature | 1-Nitro-2-naphthol | arkat-usa.org |

| Mg(NO₃)₂ | Silica Gel (Solid Phase) | 150°C | 2-Naphthyl Nitrate | scirp.org |

| Nitrogen Dioxide | Not Specified | Not Specified | 1-Nitro-2-naphthol | orgsyn.org |

Multi-step and Stepwise Nitration Processes

Direct nitration of naphthalen-2-ol may not always yield the desired isomer, or it may be difficult to introduce more than one nitro group in a controlled manner. Consequently, multi-step and stepwise nitration processes are frequently employed to achieve specific synthetic targets. libretexts.org These strategies involve either the sequential introduction of nitro groups under increasingly vigorous conditions or a series of different chemical reactions to install the nitro group at a position not favored by direct electrophilic attack.

A stepwise nitration process is often necessary for the synthesis of dinitronaphthols. The introduction of the first nitro group deactivates the aromatic ring, making a second nitration event more difficult. For example, a process for producing 2,4-dinitrophenol (B41442) involves the initial nitration of phenol to form o-nitrophenol, which is then subjected to a second nitration step to yield the dinitro product. google.com A similar principle applies to the dinitration of naphthalen-2-ol, where conditions must be carefully controlled to add a second nitro group to the already deactivated mononitrated intermediate. chemicalbook.com For instance, the synthesis of 2,4-dinitro-1-naphthol (B147749) is achieved through a multi-step sequence starting from 1-naphthol (B170400). msu.edu

Furthermore, multi-step syntheses can provide access to isomers that are not obtainable through direct nitration. This often involves the use of protecting or directing groups. An alternative pathway to nitrated naphthols involves the initial nitrosation of naphthalen-2-ol at the 1-position to form 1-nitroso-2-naphthol, which is then oxidized to 1-nitro-2-naphthol. orgsyn.org Another complex, multi-step route has been developed for the synthesis of 6-nitro-1,2,4-acid oxygen, a valuable dye intermediate. This industrial process starts with 2-naphthol and proceeds through several distinct stages, with nitration being the final step to yield the target molecule.

The table below outlines a representative multi-step synthesis pathway.

| Step | Reaction | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Nitrosation | Sodium nitrite (B80452), Dilute sulfuric acid | 1-Nitroso-2-naphthol | orgsyn.org |

| 2 | Oxidation | Nitric acid or other oxidizing agents | 1-Nitro-2-naphthol | orgsyn.org |

These multi-step approaches provide greater control over the final product's constitution, enabling the synthesis of specific nitronaphthol isomers that are critical for various industrial applications.

Computational Chemistry Approaches to Nitronaphthol Formation

Density Functional Theory (DFT) Studies on Reaction Pathways

The electrophilic aromatic substitution (SEAr) mechanism is the generally accepted pathway for the nitration of aromatic compounds. diva-portal.orgacs.org DFT calculations have been instrumental in refining this mechanism, revealing a more complex series of events than previously thought. The reaction is not a simple one-step process but involves the formation of multiple intermediates. acs.org Initially, the electrophile, the nitronium ion (NO2+), interacts with the electron-rich π-system of the naphthalen-2-ol to form a non-covalently bonded π-complex. diva-portal.orgacs.org This initial complex is characterized by electrostatic and charge-transfer interactions. acs.org

Following the formation of the initial π-complex, the system progresses to a second intermediate which is best described as an intimate radical cation-molecule pair, indicating a single-electron transfer (SET) from the naphthalene (B1677914) ring to the nitronium ion. acs.org This SET complex then collapses to form the more classical σ-complex, also known as an arenium ion. acs.org The σ-complex is a true chemical intermediate with a covalent bond between a carbon atom of the naphthalene ring and the nitrogen atom of the nitro group. DFT studies allow for the precise characterization of the geometries and energies of these intermediates, providing a quantitative basis for understanding their relative stabilities.

Furthermore, DFT calculations have shown that the nature of the solvent can significantly influence the reaction pathway. Gas-phase calculations often yield different structures and energetics compared to calculations that include a polar solvent model. diva-portal.org The final step in the mechanism is the deprotonation of the σ-complex to restore the aromaticity of the naphthalene ring. This step is often modeled with the inclusion of an explicit solvent molecule and has been shown to be a nearly barrierless process in nitration reactions. diva-portal.org

Prediction of Regioselectivity and Isomer Formation

A key challenge in the nitration of substituted naphthalenes like naphthalen-2-ol is predicting the position on the aromatic ring where the nitro group will be introduced. This regioselectivity is determined by the relative energies of the transition states leading to the various possible isomers. Computational methods, and specifically DFT, have proven to be powerful tools for accurately predicting the regiochemical outcome of these reactions. rsc.orgrsc.orgresearchgate.net

The hydroxyl group (-OH) of naphthalen-2-ol is a strong activating group and directs incoming electrophiles to specific positions. By calculating the energies of the different possible σ-complex intermediates (arenium ions), researchers can predict the major product. The σ-complex with the lowest energy corresponds to the most stable intermediate, and according to the Hammond postulate, the transition state leading to it will also be the lowest in energy, thus favoring the formation of that particular isomer. diva-portal.org This approach, based on the relative stabilities of isomeric σ-complexes, has been successfully used to predict regioisomer distributions in various electrophilic aromatic substitution reactions. researchgate.net

For naphthalen-2-ol, nitration can potentially occur at several positions on the naphthalene ring. DFT calculations can systematically evaluate the stability of the σ-complex formed by the attack of the nitronium ion at each of these positions. These calculations take into account the electronic effects of the hydroxyl group and the fused ring system. The results of these calculations can then be used to create a predictive model for isomer formation.

Several computational tools and methodologies have been developed to automate and streamline the prediction of regioselectivity. The RegioSQM method, for example, is an automated tool that can predict the regioselectivity of electrophilic aromatic substitution reactions for heteroaromatic systems by identifying the most nucleophilic centers in a molecule. rsc.org While originally developed for halogenation reactions, the underlying principles are applicable to nitration as well. Such tools can be of immense practical value to synthetic chemists in planning their synthetic routes. rsc.org

Analysis of Transition States and Activation Energies

The rate of a chemical reaction is determined by the height of the energy barrier it must overcome, known as the activation energy. The peak of this barrier corresponds to the transition state (TS), a fleeting molecular configuration that is of paramount importance in understanding reaction kinetics. DFT calculations are exceptionally well-suited for locating and characterizing these transition state structures and calculating their associated activation energies. acs.org

In the nitration of naphthalen-2-ol, DFT can be used to model the transition states for the attack of the nitronium ion at different positions on the naphthalene ring. The calculated activation energies for each pathway provide a quantitative measure of the likelihood of that pathway occurring. The pathway with the lowest activation energy will be the fastest and will therefore correspond to the formation of the major product. This analysis provides a more rigorous prediction of regioselectivity than simply considering the stability of the intermediates.

For electrophilic nitration, the rate-determining transition state has been shown to resemble the second π-complex, which precedes the formation of the σ-complex. diva-portal.org This is in contrast to other electrophilic aromatic substitutions, such as chlorination, where the transition state is closer in structure to the σ-complex. diva-portal.org The ability of DFT to precisely model the geometry and energy of these transition states is crucial for this level of mechanistic insight.

The analysis of transition states also provides information about the synchronicity of bond-forming and bond-breaking processes. For example, some reactions proceed through a concerted mechanism where multiple bonds are formed and/or broken in a single step, while others occur in a stepwise fashion with the formation of distinct intermediates. DFT calculations can distinguish between these possibilities by analyzing the vibrational frequencies of the transition state structure.

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, with DFT being a prominent method, provide a comprehensive framework for the detailed elucidation of reaction mechanisms. These calculations go beyond simple qualitative models and provide quantitative data that can be directly compared with experimental observations. In the case of the nitration of naphthalen-2-ol, these calculations have been instrumental in building a unified mechanistic concept that reconciles various experimental findings. acs.org

One of the key contributions of quantum chemical calculations has been the clarification of the role of different intermediates. The proposal of a three-intermediate mechanism, involving a π-complex, a single-electron transfer (SET) complex, and a σ-complex, is a direct result of high-level quantum chemical calculations. acs.org This model successfully explains experimental observations such as the low substrate selectivity but high positional selectivity often seen in nitrations with nitronium salts. acs.org

Furthermore, quantum chemical calculations can be used to investigate the role of catalysts and different nitrating agents. For example, DFT calculations have been used to study the mechanism of nitration using novel nitrating agents and to understand how Lewis acid catalysts facilitate the reaction by promoting the heterolytic cleavage of the N-NO2 bond. acs.org These studies can help in the rational design of more efficient and selective nitration methods.

The table below summarizes some of the key insights obtained from quantum chemical calculations regarding the mechanism of electrophilic aromatic nitration.

| Mechanistic Aspect | Key Insight from Quantum Chemical Calculations |

| Reaction Intermediates | The reaction proceeds through a series of three distinct intermediates: a π-complex, a single-electron transfer (SET) complex, and a σ-complex (arenium ion). acs.org |

| Rate-Determining Step | The transition state for the rate-determining step resembles the second π-complex. diva-portal.org |

| Deprotonation Step | The final deprotonation of the σ-complex is a nearly barrierless process. diva-portal.org |

| Solvent Effects | The structures and energetics of the reaction pathway are significantly influenced by the polarity of the solvent. diva-portal.org |

| Catalysis | Lewis acid catalysts facilitate the reaction by promoting the cleavage of the nitrating agent's N-NO2 bond. acs.org |

Advanced Analytical Techniques for Nitronaphthol Derivatives

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the various nitronaphthol isomers and other related compounds present in a sample mixture. High-performance liquid chromatography and gas chromatography are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and its advanced version, UHPLC, are powerful techniques for the separation of non-volatile or thermally labile compounds like nitronaphthols. researchgate.netnacalai.com These methods offer high resolution and are widely used for both qualitative and quantitative analysis. researchgate.net

Reversed-phase HPLC (RP-HPLC) is a commonly used mode for separating nitronaphthol isomers. amazonaws.comchromatographyonline.comchromatographyonline.com In RP-HPLC, a nonpolar stationary phase, such as C18 or C8, is used with a polar mobile phase. chromatographyonline.comchromatographyonline.com However, traditional C18 columns may not always provide complete resolution of all isomers. analytical-sales.com

To enhance selectivity, specialized stationary phases have been developed. chromatographyonline.com Pentafluorophenyl (PFP) phases, for instance, have demonstrated superior performance in resolving complex mixtures of nitronaphthalenes. amazonaws.comchromatographyonline.comchromatographyonline.com The PFP phase offers different selectivity compared to C18 and phenyl phases, potentially through a combination of π–π interactions, charge-transfer, or electrostatic interactions. amazonaws.comchromatographyonline.comchromatographyonline.com This results in longer retention times and better separation of all components in the mixture. amazonaws.comchromatographyonline.com Other phases, such as those with naphthylethyl, pyrenylethyl, or nitrophenylethyl groups, also provide alternative selectivities based on π-π, dispersion force, and dipole-dipole interactions. nacalai.com

Table 1: Comparison of HPLC Stationary Phases for Nitronaphthol Separation

| Stationary Phase | Primary Interaction Mechanisms | Advantages for Nitronaphthol Separation |

|---|---|---|

| C18 (Octadecyl) | Hydrophobic interactions | Standard, widely available |

| Phenyl | π-π interactions, hydrophobic interactions | Offers different selectivity than C18 |

| Pentafluorophenyl (PFP) | π–π interactions, charge-transfer, electrostatic interactions | Superior resolution of complex isomer mixtures. amazonaws.comchromatographyonline.comchromatographyonline.com |

UHPLC, with its smaller particle size columns, offers even higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the separation of volatile and thermally stable compounds. researchgate.net While nitrophenols can be analyzed by GC, their polarity can lead to interactions with active sites in the GC system, potentially reducing sensitivity. researchgate.net To overcome this, derivatization is often employed. researchgate.netsigmaaldrich.comjfda-online.comyoutube.com

Derivatization involves chemically modifying the analytes to make them more volatile and thermally stable. sigmaaldrich.comyoutube.com For nitronaphthols, which contain a hydroxyl group, silylation is a common derivatization technique. sigmaaldrich.comyoutube.com This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility. sigmaaldrich.comyoutube.com Another approach is acetylation, as demonstrated in the analysis of naphthol metabolites. wiley.com

The choice of carrier gas is also crucial in GC analysis. phenomenex.com Helium has traditionally been a popular choice due to its inertness. phenomenex.comnih.gov However, hydrogen is a more efficient carrier gas, allowing for faster analysis times. phenomenex.com Nitrogen can also be used, but it generally provides lower sensitivity. nih.gov

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry is an indispensable tool for the identification and structural elucidation of nitronaphthol derivatives. magtech.com.cn It provides information about the molecular weight and fragmentation patterns of the analytes, which are crucial for confirming their identity.

GC-MS and LC-MS Techniques

The coupling of chromatographic techniques with mass spectrometry provides a powerful analytical platform. researchgate.net GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wiley.comnomresearch.cn It is a widely used method for the analysis of derivatized nitronaphthols and other volatile organic compounds. researchgate.netwiley.comnomresearch.cn For example, a GC-MS method has been developed for the analysis of 1- and 2-naphthol (B1666908) metabolites in urine, where the compounds were derivatized before analysis. wiley.com

LC-MS is suitable for the analysis of less volatile and thermally labile compounds, making it ideal for the direct analysis of nitronaphthols without derivatization. lcms.cz Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the analysis of polar and non-volatile compounds. thermofisher.comnih.gov Atmospheric pressure chemical ionization (APCI) is another option, particularly for nonpolar or slightly polar analytes. nationalmaglab.orgacdlabs.com

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, providing enhanced specificity and structural information. wikipedia.orglongdom.orgbiocompare.com In MS/MS, a precursor ion of a specific mass-to-charge ratio (m/z) is selected, fragmented, and the resulting product ions are analyzed. wikipedia.org This fragmentation pattern is unique to the molecule's structure and can be used to differentiate between isomers that may have the same molecular weight. lcms.czucdavis.edu The fragmentation process can be achieved through methods like collision-induced dissociation (CID). lcms.czwikipedia.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. uni-rostock.denih.gov This capability is invaluable for confirming the identity of nitronaphthol derivatives and distinguishing them from other compounds with the same nominal mass. uni-rostock.de Instruments like Orbitraps and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers offer ultra-high resolution. uni-rostock.denih.gov

Table 2: Advanced MS Techniques for Nitronaphthol Analysis

| Technique | Principle | Application in Nitronaphthol Analysis |

|---|---|---|

| Tandem Mass Spectrometry (MS/MS) | Multiple stages of mass analysis with fragmentation in between. wikipedia.orglongdom.orgbiocompare.com | Differentiates isomers based on unique fragmentation patterns. lcms.czucdavis.edu |

Ionization Modes and Sensitivity Enhancement (e.g., NICI, EI)

The choice of ionization mode significantly impacts the mass spectrum obtained. thermofisher.com Electron ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize molecules, leading to extensive fragmentation. acdlabs.comwikipedia.orglibretexts.org This fragmentation can be useful for structural elucidation and creating mass spectral libraries. wikipedia.orglibretexts.org The mass spectrum of 1-nitro-2-naphthol (B1581586), for instance, shows a top peak at m/z 189. nih.gov

Chemical ionization (CI) is a "soft" ionization technique that produces less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight. acdlabs.comlibretexts.org Negative Ion Chemical Ionization (NICI) is a variation of CI that can be particularly sensitive for electrophilic compounds like nitronaphthols.

The sensitivity of the analysis can be enhanced through various strategies. Derivatization, as mentioned earlier, can improve the chromatographic and ionization properties of the analytes. sigmaaldrich.comyoutube.commagtech.com.cn The choice of the appropriate ionization technique and the use of tandem and high-resolution mass spectrometry also contribute to improved sensitivity and specificity. magtech.com.cnlongdom.org

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the elucidation of the molecular structure of nitronaphthol derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., LC-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules, including the various isomers of nitronaphthols. conductscience.com It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). organicchemistrydata.org The chemical shifts, coupling constants, and signal multiplicities in an NMR spectrum allow for the unambiguous assignment of the positions of the nitro and hydroxyl groups on the naphthalene (B1677914) ring.

For complex mixtures of nitronaphthol isomers, hyphenated techniques like Liquid Chromatography-NMR (LC-NMR) are particularly valuable. numberanalytics.com LC-NMR combines the separation power of high-performance liquid chromatography (HPLC) with the detailed structural information provided by NMR. saspublishers.com This allows for the individual analysis of each component of a mixture as it elutes from the chromatography column, which is especially useful for distinguishing between structural, conformational, and optical isomers. wiley.com The technique can be operated in different modes, including on-flow, stopped-flow, and loop collection, to optimize the acquisition of high-quality spectra, even for minor components. wiley.commdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Nitronaphthol Derivatives This table is for illustrative purposes. Actual chemical shifts can vary based on solvent and experimental conditions.

| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

|---|---|---|

| 1-Nitro-2-naphthol | Signals corresponding to aromatic protons, with specific shifts influenced by the electron-withdrawing nitro group and electron-donating hydroxyl group. nih.govspectrabase.com | Resonances for all 10 carbon atoms, with the carbons bearing the nitro and hydroxyl groups showing characteristic downfield shifts. spectrabase.com |

| 4-Nitro-1-naphthol | Distinct aromatic proton signals that differ from the 1-nitro-2-naphthol isomer due to the different substitution pattern. nih.gov | Unique set of carbon signals reflecting the altered positions of the substituents. nih.gov |

| 2,4-Dinitro-1-naphthol (B147749) | Fewer aromatic proton signals due to increased substitution, with significant downfield shifts caused by two nitro groups. spectrabase.com | Carbon signals are strongly influenced by the two electron-withdrawing nitro groups. spectrabase.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. iosrjournals.org For nitronaphthol derivatives, IR spectroscopy is used to confirm the presence of the hydroxyl (-OH) and nitro (-NO₂) groups.

The -OH group typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding. The nitro group gives rise to two characteristic strong absorption bands: an asymmetric stretching vibration usually found in the 1500-1560 cm⁻¹ range and a symmetric stretching vibration in the 1300-1370 cm⁻¹ range. The C-O stretching vibration of the phenolic hydroxyl group is also observable, typically around 1200 cm⁻¹. The IR spectrum of 2-naphthol shows characteristic bands for out-of-plane C-H bends, which can be monitored to understand substitution patterns. researchgate.net

Table 2: Characteristic IR Absorption Bands for Nitronaphthol Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |

|---|---|---|

| Hydroxyl (-OH) | 3200 - 3600 | Broad band, indicative of hydrogen bonding. |

| Nitro (-NO₂) Asymmetric Stretch | 1500 - 1560 | Strong absorption. |

| Nitro (-NO₂) Symmetric Stretch | 1300 - 1370 | Strong absorption. |

| Aromatic C-H Stretch | 3000 - 3100 | Typically weak to medium intensity. |

| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands of variable intensity. |

| C-O Stretch (Phenolic) | ~1200 | Strong absorption. |

Source: General IR spectroscopy correlation tables and data from sources such as nih.govchemicalbook.com.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, such as nitronaphthols. libretexts.orgnerc.ac.uk The naphthalene ring system is a chromophore, and the addition of hydroxyl and nitro groups modifies its absorption spectrum.

The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the naphthalene ring. tandfonline.comtandfonline.com The nitro group, being an electron-withdrawing group, and the hydroxyl group, an electron-donating group, both cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted naphthalene. The extent of this shift depends on the relative positions of these groups and their ability to participate in resonance. For instance, studies on mononitronaphthol-2 derivatives have shown how the position of the nitro group influences the electronic spectra. tandfonline.comtandfonline.com

Table 3: Illustrative UV-Vis Absorption Maxima (λmax) for Nitronaphthol Derivatives This table is for illustrative purposes. Actual λmax values can vary based on the solvent used.

| Compound | λmax (nm) | Solvent |

|---|---|---|

| 1-Nitroso-2-naphthol | 263-266, 331-370, 384-423 | Not specified orientjchem.org |

| Mononitronaphthol-2 Derivatives | Varies with isomer | Not specified tandfonline.com |

Hyphenated Techniques for Comprehensive Analysis

To achieve a comprehensive analysis of the complex mixtures that can result from the nitration of naphthalen-2-ol, hyphenated techniques are essential. saspublishers.com These methods couple a separation technique with a detection technique, providing both separation of the components and their individual characterization. iosrjournals.orgajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. chromatographyonline.com This allows for the determination of the molecular weight of each separated component, providing crucial information for its identification. Tandem mass spectrometry (MS-MS) can further provide structural information through fragmentation analysis. iosrjournals.org

The combination of multiple techniques, such as LC-NMR-MS, offers an even more powerful approach. nih.gov This setup allows for the simultaneous acquisition of retention time, UV spectrum, NMR spectrum, and mass spectrum for each component in a mixture. This wealth of data enables a high-confidence identification and structural elucidation of known and unknown nitronaphthol derivatives and any potential by-products.

Environmental Occurrence, Fate, and Transformation of Nitronaphthols

Formation Pathways in Environmental Matrices

Nitronaphthols can be formed through various pathways in the environment, including in aqueous systems and the atmosphere.

In aqueous environments, the presence of nitrite (B80452) (NO₂⁻) can facilitate the transformation of naphthols into their nitrated derivatives. researchgate.netsciety.org This reaction is particularly significant in environments where both naphthols and nitrite are present, such as in certain industrial effluents or runoff. The process involves the reaction of naphthol with reactive nitrogen species generated from nitrite, leading to the formation of nitronaphthols. researchgate.net

The formation of nitronaphthols can be significantly accelerated under freezing conditions due to the freeze-concentration effect. researchgate.netsciety.org When water containing naphthol and nitrite freezes, these reactants, along with protons, become concentrated in the liquid-like regions at the boundaries of ice grains. researchgate.netsciety.org This concentration enhances the rate of reaction.

In this microenvironment, nitrite is protonated to form reactive species like nitrous acid (HNO₂) and nitrosonium ions (NO⁺), which then drive the nitration and nitrosation of naphthol. researchgate.netsciety.org Research has demonstrated that while the transformation of 1-naphthol (B170400) in the presence of nitrite is negligible in liquid water at 4°C, it is substantial under frozen conditions. researchgate.netsciety.org For instance, experiments have shown that with an initial concentration of 10 µM of 1-naphthol and 10 µM of nitrite, 8.87 µM of the naphthol was transformed within two hours under freezing conditions, yielding 1.62 µM of nitro-naphthols. sciety.org The presence of natural organic matter (NOM) can inhibit this process by competing for the reactive nitrogen species. researchgate.netsciety.org

Table 1: Effect of Freezing on 1-Naphthol Transformation

In the atmosphere, nitronaphthols can be formed from the gas-phase reactions of naphthalene (B1677914) and its derivatives with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals. The atmospheric oxidation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene is primarily initiated by these radicals. rsc.org

The reaction of PAHs with NO₃ radicals can lead to the formation of nitronaphthols. rsc.org This pathway can sometimes be competitive with the reaction of the PAH-NO₃ adduct with nitrogen dioxide (NO₂). rsc.org Similarly, the photolysis of nitronaphthalenes can produce naphthoxy radicals, which can then react further to form nitronaphthols, especially when nitrogen oxides (NOx) are present. acs.orgnih.gov The formation of nitrophenols from the reaction of phenols with OH and NO₃ radicals is a well-documented analogous process. mdpi.comcopernicus.org

Environmental Fate Processes of Nitrated Aromatic Compounds

Once formed, nitronaphthols and other nitrated aromatic compounds are subject to various degradation processes that determine their persistence and fate in the environment.

Photochemical degradation is a significant removal pathway for nitrated aromatic compounds in the environment. mdpi.comnih.gov The photolysis of nitronaphthols can lead to the formation of secondary organic aerosols (SOA). mdpi.com For example, the photolysis of 1-nitronaphthalene (B515781) can lead to the formation of nitronaphthol as a particle-phase product. acs.orgnih.gov

The efficiency of photodegradation can be influenced by the environmental matrix. For instance, some nitrophenols photolyze more efficiently in organic aerosol particles than in water droplets. nih.gov The degradation process can involve the formation of various intermediates. In some cases, photoreduction and dimerization products have been observed. nih.gov The presence of dissolved organic matter (DOM) in aquatic systems can also affect photodegradation rates, either by inhibiting the process through light screening or by promoting it through the generation of reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov

Table 2: Factors Influencing Photochemical Degradation of Nitroaromatics

Microbial biodegradation is a key process in the environmental breakdown of organic pollutants, including nitrated aromatic compounds. wikipedia.org Biotransformation involves enzymatic reactions that can alter the structure of these compounds, often leading to less toxic metabolites. nih.govresearchgate.net

Various microorganisms have shown the ability to degrade nitroaromatic compounds. For example, strains of Pseudomonas have been found to biotransform nitroaromatic amines. nih.gov The biodegradation pathways can involve several enzymatic steps, including reduction of the nitro group to an amino group, followed by ring cleavage. nih.gov The ability of microbial communities to utilize these compounds as a source of carbon and nitrogen is crucial for their complete removal from the environment. researchgate.net The process of biotransformation is not only a means of detoxification but can also lead to the formation of novel metabolites. nih.gov The use of microbial consortia is also being explored to enhance the biodegradation of complex pollutants. mdpi.com

Analytical Challenges in Environmental Monitoring of Nitronaphthols

The environmental monitoring of nitronaphthols, a class of nitroaromatic compounds, presents significant analytical challenges due to their presence at trace levels in complex environmental matrices. nih.govnih.govnih.gov Accurately quantifying these compounds is crucial for assessing environmental contamination and understanding their fate and transformation. The primary difficulties stem from the complexity of environmental samples, the low concentrations of the target analytes, and the need for highly sensitive and selective analytical methods. chromatographyonline.comsustainability-directory.com

A major hurdle in the analysis of nitronaphthols from environmental samples is the matrix effect . wikipedia.orgdntb.gov.ua The matrix refers to all the components of a sample other than the analyte of interest. wikipedia.org In environmental samples such as soil, sediment, and water, the matrix can be exceedingly complex, containing a vast array of organic and inorganic substances. researchgate.netnih.gov These co-existing substances can interfere with the analytical signal of the target nitronaphthols, leading to either suppression or enhancement of the signal. wikipedia.orgresearchgate.netresearchgate.net For instance, in liquid chromatography-mass spectrometry (LC-MS), matrix components can affect the ionization efficiency of the analyte in the MS source, leading to inaccurate quantification. chromatographyonline.com Similarly, in gas chromatography (GC), non-volatile matrix components can accumulate in the injector or column, affecting peak shape and response. researchgate.net Studies have shown that matrix effects vary significantly depending on the sample type; for example, mineral water with higher concentrations of inorganic ions can produce stronger matrix effects than spring water. researchgate.net Diluting the sample is a common strategy to minimize matrix effects, particularly when using highly sensitive techniques like tandem mass spectrometry (MS/MS), which can still detect the analyte at lower concentrations. chromatographyonline.com

The typically low concentrations of nitronaphthols in the environment necessitate highly sensitive analytical instrumentation and often require a pre-concentration step to bring the analyte to a detectable level. nih.govnih.gov Techniques like solid-phase extraction (SPE) and stir bar sorptive extraction (SBSE) are frequently employed to extract and concentrate nitronaphthols and other nitroaromatic compounds from aqueous samples. researchgate.netchromatographyonline.com However, the efficiency of these extraction techniques can be variable and must be carefully optimized for different sample types. nih.gov The goal is to achieve low limits of detection (LODs) and limits of quantification (LOQs) to enable the measurement of environmentally relevant concentrations. nih.govamecj.com For example, a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for various nitroaromatic compounds, including nitronaphthol, achieved LOQs in the range of 0.092–0.52 ng/mL. nih.gov